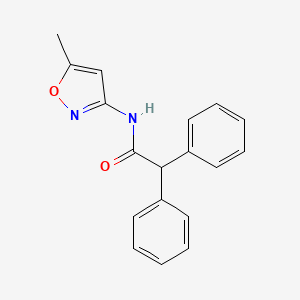

N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-12-16(20-22-13)19-18(21)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWOLKPVPXHOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 5 Methyl 1,2 Oxazol 3 Yl 2,2 Diphenylacetamide and Analogues

Strategies for the Construction of the 2,2-Diphenylacetamide (B1584570) Moiety

The 2,2-diphenylacetamide unit is a crucial component, and its synthesis can be approached through several reliable methods.

Amidation Reactions Involving Diphenylacetic Acid or its Derivatives

The most direct route to 2,2-diphenylacetamide and its analogs is through the amidation of diphenylacetic acid or its activated derivatives. This classic transformation involves the formation of an amide bond between the carboxylic acid and an amine.

One common approach is the activation of diphenylacetic acid to an acyl halide, such as diphenylacetyl chloride. This highly reactive intermediate can then readily react with an appropriate amine. For instance, the synthesis of N,N-dimethyldiphenylacetamide (diphenamid) is achieved through the reaction of diphenylacetyl chloride with dimethylamine. tandfonline.com

Alternatively, direct amidation of diphenylacetic acid with amines can be facilitated by coupling agents or catalysts. nih.govacs.org Boron-based reagents, like B(OCH2CF3)3, have proven effective for direct amidation under mild conditions, often allowing for simple purification procedures. acs.org This method is advantageous as it avoids the generation of wasteful by-products associated with more traditional activation methods. nih.gov Catalytic amounts of metal salts, such as NiCl2 or TiCp2Cl2, can also promote the direct amidation of phenylacetic acid derivatives with various amines, offering an eco-friendly and efficient pathway. nih.govresearchgate.net

The choice of solvent and reaction temperature can significantly influence the yield of these amidation reactions. For example, reactions catalyzed by NiCl2 have shown excellent yields when conducted in toluene (B28343) at elevated temperatures. nih.gov

| Catalyst/Reagent | Amine | Acid | Solvent | Temperature (°C) | Yield (%) |

| NiCl2 | Benzylamine | Phenylacetic acid | Toluene | 110 | 99.2 |

| B(OCH2CF3)3 | Benzylamine | Phenylacetic acid | MeCN | 80 | 91 |

| TiCp2Cl2 | Various amines | Arylacetic acid derivatives | Not specified | Not specified | Good to excellent |

Alternative Routes for the Diphenylacetylation of Amines

Beyond the direct use of diphenylacetic acid, other strategies exist for introducing the diphenylacetyl group onto an amine. One such method involves the use of diphenylacetonitrile. This compound can be prepared through various routes, including the dehydration of diphenylacetamide or the reaction of diphenylbromomethane with mercuric cyanide. orgsyn.org While less direct for synthesizing the final amide, these pathways offer alternative starting points for constructing the 2,2-diphenylacetamide core.

Approaches for the Synthesis of the 5-Methyl-1,2-oxazol-3-amine Precursor

The 5-methyl-1,2-oxazol-3-amine fragment is a substituted isoxazole (B147169), a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. researchgate.netnih.gov Its synthesis relies on established methods for forming the isoxazole ring and subsequently introducing the required functional groups.

Cyclization Reactions for 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring system is a cornerstone of this precursor's synthesis. Several well-established cyclization strategies are available. nih.gov

A primary pathway involves the reaction of a three-carbon component, such as a β-ketonitrile, with hydroxylamine (B1172632). nih.govnih.gov For example, the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol (B145695) is a known method for producing 3-aminoisoxazoles. nih.gov A specific patent describes a three-step synthesis of 3-amino-5-methyl isoxazole starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring-closure reaction with hydroxylamine under alkaline conditions. google.com

Another powerful method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This approach offers a versatile route to a wide range of substituted isoxazoles. researchgate.netresearchgate.net The regioselectivity of these reactions, which determines the final substitution pattern, can often be controlled by reaction conditions such as temperature and pH. organic-chemistry.org

| Starting Materials | Key Reagents | Product |

| Ethyl acetate, Acetonitrile | Metal alkali, p-toluenesulfonyl hydrazide, Hydroxylamine | 3-amino-5-methyl isoxazole |

| β-ketonitriles | Hydroxylamine | 3-aminoisoxazoles |

| Nitrile oxides, Alkynes | Not specified | Substituted isoxazoles |

| 3-hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Iron(III) chloride | 3-amino-5-methylisoxazole (B124983) |

Functionalization Strategies for Methyl and Amine Substituents on the Oxazole (B20620) Ring

The placement of the methyl and amine groups at the C5 and C3 positions, respectively, is critical. Often, the starting materials for the cyclization reaction already contain the necessary precursors for these functional groups. For instance, using acetoacetonitrile in a reaction with hydroxylamine would directly lead to the formation of 5-methyl-1,2-oxazol-3-amine.

Post-cyclization functionalization is also a viable strategy in isoxazole chemistry. The isoxazole ring can be modified at various positions, allowing for the introduction or alteration of substituents. researchgate.net However, for a relatively simple molecule like 5-methyl-1,2-oxazol-3-amine, incorporating the functional groups into the initial building blocks is generally more efficient.

Coupling Methodologies for N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide Synthesis

The final step in the synthesis of the target compound is the coupling of the 2,2-diphenylacetamide moiety with the 5-methyl-1,2-oxazol-3-amine precursor. This is typically achieved through an amidation reaction, similar to those described for the synthesis of the diphenylacetamide fragment itself.

The amine group of 5-methyl-1,2-oxazol-3-amine can act as a nucleophile, attacking an activated form of diphenylacetic acid. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) are commonly employed to facilitate this amide bond formation. nih.gov This reaction is typically carried out in an appropriate solvent like acetonitrile at room temperature.

Alternatively, diphenylacetyl chloride can be reacted directly with 5-methyl-1,2-oxazol-3-amine in the presence of a base to neutralize the HCl byproduct. This straightforward approach is often effective for forming the final amide linkage.

Amide Bond Formation between 5-Methyl-1,2-oxazol-3-amine and 2,2-Diphenylacetic Acid Derivatives

The cornerstone of the synthesis of this compound is the formation of an amide linkage between 5-methyl-1,2-oxazol-3-amine and a derivative of 2,2-diphenylacetic acid. The inherent challenges in this reaction include the potentially low nucleophilicity of the heteroaromatic amine and the steric hindrance posed by the two phenyl groups on the acylating agent. Two primary approaches are commonly employed to overcome these hurdles: the use of coupling agents and the activation of the carboxylic acid via an acyl chloride.

Coupling Agent-Mediated Amide Bond Formation:

A widely utilized and generally mild method for amide bond formation involves the use of coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling systems include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress side reactions and improve efficiency. Another class of effective coupling agents are uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The general reaction is as follows:

A plausible reaction scheme for the coupling of 5-methyl-1,2-oxazol-3-amine with 2,2-diphenylacetic acid using a generic coupling agent.

Acyl Chloride-Mediated Amide Bond Formation:

An alternative and often more reactive approach involves the conversion of 2,2-diphenylacetic acid to its corresponding acyl chloride, 2,2-diphenylacetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily reacts with 5-methyl-1,2-oxazol-3-amine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl generated during the reaction. libretexts.org

The reaction proceeds in two steps:

Formation of the acyl chloride: 2,2-diphenylacetic acid + SOCl₂ → 2,2-diphenylacetyl chloride + SO₂ + HCl

Amide formation: 2,2-diphenylacetyl chloride + 5-methyl-1,2-oxazol-3-amine + Base → this compound + Base·HCl

While this method is often high-yielding, the handling of moisture-sensitive and corrosive acyl chlorides requires careful experimental technique.

Exploration of Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, offering flexibility in the generation of a library of related compounds.

Convergent Synthesis:

Fragment 1 Synthesis (5-Methyl-1,2-oxazol-3-amine): This heterocyclic amine can be prepared through various methods, a common one being the reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine.

Fragment 2 Synthesis (2,2-Diphenylacetic Acid): This can be synthesized by the hydrolysis of 2,2-diphenylacetonitrile, which in turn can be prepared from the reaction of benzophenone (B1666685) with sodium cyanide.

Final Coupling: The two fragments are then joined using one of the amide bond formation methods described in section 2.3.1.

Divergent Synthesis:

A divergent strategy is particularly useful for creating a library of analogues. This approach starts from a common intermediate that is then elaborated in different ways to produce a range of final products.

Divergent approach starting from 5-methyl-1,2-oxazol-3-amine: The readily available 5-methyl-1,2-oxazol-3-amine can be reacted with a variety of substituted 2,2-diphenylacetic acid derivatives to generate a series of analogues with modifications on the diphenylmethyl moiety.

Divergent approach starting from a common isoxazole precursor: A substituted β-keto nitrile can be used as a common precursor to generate a variety of 5-substituted-1,2-oxazol-3-amines. These can then be coupled with 2,2-diphenylacetic acid to yield a library of compounds with different substituents on the isoxazole ring. Multicomponent reactions are also a powerful tool for the divergent synthesis of highly substituted isoxazoles. scielo.brscilit.comresearchgate.netdoaj.orgscispace.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of by-products. Key parameters to consider include the choice of solvent, catalyst or coupling agent, reaction temperature, and stoichiometry of the reactants.

Below is an illustrative data table showcasing potential optimization studies for the amide bond formation between 5-methyl-1,2-oxazol-3-amine and 2,2-diphenylacetic acid.

| Entry | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DIPEA | DMF | 25 | 24 | 65 |

| 2 | HATU | - | DIPEA | DMF | 25 | 12 | 85 |

| 3 | DCC | DMAP | - | CH₂Cl₂ | 25 | 24 | 60 |

| 4 | SOCl₂ (for acyl chloride formation) | - | Pyridine | CH₂Cl₂ | 0 to 25 | 6 | 90 |

| 5 | T3P | - | Pyridine | Ethyl Acetate | 50 | 8 | 88 |

This is a hypothetical data table for illustrative purposes. Actual yields would need to be determined experimentally.

For sterically hindered couplings, more potent activating agents like HATU are often preferred. The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like DMF and acetonitrile being common choices. Temperature can be adjusted to increase the reaction rate, although higher temperatures may also lead to the formation of degradation products.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives is a primary goal. Potential green solvents for amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene. scielo.brscilit.comresearchgate.net In some cases, reactions can be performed in water or under solvent-free conditions.

Catalytic Methods: The use of catalytic methods for amide bond formation is preferable to the use of stoichiometric coupling agents, as this reduces waste. Boron-based catalysts and certain metal catalysts have been explored for direct amidation reactions. nih.govresearchgate.net The development of recyclable catalysts is also an important aspect of green synthesis. nih.govresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent strategies for improving atom economy. researchgate.netdoaj.orgscispace.com

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and shorter reaction times, can reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Below is an interactive data table illustrating the application of green chemistry principles through solvent selection.

| Solvent | Greenness Score (out of 10) | Key Considerations |

| Dichloromethane (DCM) | 2 | Halogenated solvent, suspected carcinogen. |

| N,N-Dimethylformamide (DMF) | 3 | High boiling point, reproductive toxicity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 8 | Bio-based, good performance in amide synthesis. |

| Cyclopentyl methyl ether (CPME) | 9 | Low peroxide formation, high boiling point. |

| Water | 10 | Most environmentally benign, but solubility issues can arise. |

Greenness scores are illustrative and based on general assessments of environmental, health, and safety profiles.

Advanced Characterization and Structural Elucidation Techniques for N 5 Methyl 1,2 Oxazol 3 Yl 2,2 Diphenylacetamide and Its Intermediates

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide by providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm. The single proton on the oxazole (B20620) ring would likely resonate as a singlet around 6.3 ppm. The methine proton of the diphenylacetamide moiety is anticipated to produce a singlet near 5.2 ppm. The methyl group attached to the oxazole ring would show a characteristic singlet at approximately 2.4 ppm. A broad singlet, corresponding to the amide (N-H) proton, is also expected, with a chemical shift that can vary but is typically in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 168-172 ppm. The carbon atoms of the two phenyl rings would generate signals between 127 and 140 ppm. The carbons of the oxazole ring are predicted to appear at approximately 170 ppm (C5), 158 ppm (C3), and 96 ppm (C4). The methine carbon of the diphenylacetamide group would likely be found around 58 ppm, and the methyl carbon on the oxazole ring would have a signal in the upfield region, around 12 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Amide (C=O) | - | 168-172 |

| Aromatic (C-H) | 7.2-7.5 (m) | 127-140 |

| Oxazole (C-H) | ~6.3 (s) | ~96 |

| Diphenylmethyl (C-H) | ~5.2 (s) | ~58 |

| Oxazole (C-CH₃) | - | ~170 |

| Oxazole (C-NH) | - | ~158 |

| Amide (N-H) | Variable (br s) | - |

| Methyl (CH₃) | ~2.4 (s) | ~12 |

Note: (s) = singlet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band for the amide N-H stretching vibration should appear around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group is anticipated to be observed in the region of 1670-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹. The spectrum would also likely feature C=N stretching from the oxazole ring around 1600 cm⁻¹ and N-O stretching vibrations.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Amide N-H | ~3300 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| Amide C=O | 1670-1690 | Stretching |

| Oxazole C=N | ~1600 | Stretching |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak [M+H]⁺ corresponding to its exact mass. Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions such as the diphenylmethyl cation and the 5-methyl-1,2-oxazol-3-amine radical cation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the positions of the individual atoms can be determined. This method provides precise information on bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing arrangement of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a chemical compound. For a molecule like this compound, a reverse-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound and any impurities are separated based on their relative affinities for the stationary and mobile phases. A detector, commonly a UV detector set to a wavelength where the aromatic rings absorb, monitors the column effluent. A pure sample will ideally produce a single, sharp peak in the resulting chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify the purity of the sample.

Structure Activity Relationship Sar Studies of N 5 Methyl 1,2 Oxazol 3 Yl 2,2 Diphenylacetamide Derivatives

Systematic Modification of the Diphenylacetamide Moiety

The diphenylacetamide portion of the molecule presents a large, lipophilic region with two phenyl rings and an acetamide (B32628) linker, offering multiple points for structural modification.

The substitution pattern on the dual phenyl rings can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets. Research on related aryl acetamide structures indicates that both the nature and position of substituents are critical determinants of activity. nih.gov

Generally, the introduction of small, electron-withdrawing groups, such as halogens (F, Cl), often leads to an increase in potency. nih.gov Fluorine, in particular, can play a remarkable role due to its ability to form favorable interactions with target proteins and alter metabolic stability. nih.gov The position of the substituent is also crucial; for instance, in some N-phenylacetamide derivatives, ortho-chloro, meta-methoxy, and meta-fluoro substituents have been shown to yield favorable cytotoxic activity against various cell lines. nih.gov Conversely, bulky electron-donating groups may introduce steric hindrance, potentially reducing binding affinity.

The following table summarizes the anticipated impact of various substituents on the phenyl rings based on established SAR principles for related compounds.

| Substituent (R) | Position | Expected Impact on Activity | Rationale |

| -H | - | Baseline | Unsubstituted reference compound. |

| -F | para | Potentially Increased | Favorable electronic properties and potential for hydrogen bonding. nih.gov |

| -Cl | ortho | Potentially Increased | Electron-withdrawing nature may enhance binding. nih.gov |

| -OCH₃ | meta | Potentially Increased | Can act as a hydrogen bond acceptor and influence conformation. nih.gov |

| -CH₃ | para | Variable | Can increase lipophilicity; steric effects may be positive or negative. |

| -CF₃ | meta/para | Potentially Increased | Strong electron-withdrawing group, increases lipophilicity. |

This interactive table is based on general SAR principles and may not reflect the specific activity of N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide derivatives.

The acetamide linker is a key structural element whose modifications can influence the compound's conformational flexibility and orientation. SAR studies on molecules with similar linkers have shown that even subtle changes can significantly impact biological activity. nih.gov Variations can include altering the length of the linker, introducing rigidity, or substituting the methylene (B1212753) bridge hydrogens.

For example, replacing the glycine-like linker (-NH-CO-CH₂-) with an alanine-like linker (-NH-CO-CH(CH₃)-) introduces a chiral center and additional steric bulk, which can lead to improved potency and selectivity. nih.gov Further constraining the linker, for instance by incorporating a cyclopropyl (B3062369) group to replace the two methylene hydrogens, can lock the molecule into a more favorable binding conformation, thereby enhancing affinity. nih.gov

| Linker Modification | Example Structure Fragment | Potential Effect on Activity | Rationale |

| Baseline Acetamide | -NH-CO-CH₂- | Reference | Standard flexible linker. |

| Alkyl Substitution | -NH-CO-CH(CH₃)- | Increased Potency | Introduces chirality and steric bulk, potentially improving target interaction. nih.gov |

| Linker Rigidification | -NH-CO-C(cyclopropyl)- | Increased Affinity | Reduces conformational flexibility, locking the molecule in an active conformation. nih.gov |

| Chain Extension | -NH-CO-(CH₂)₂- | Decreased Potency | May create suboptimal spacing between the phenyl and oxazole (B20620) moieties. |

This interactive table illustrates potential outcomes of modifying the acetamide linker based on established medicinal chemistry principles.

Modifications of the 5-Methyl-1,2-oxazol-3-yl Fragment

The 5-methyl-1,2-oxazole ring serves as a crucial pharmacophore, likely involved in key binding interactions such as hydrogen bonding and dipole interactions.

The methyl group at the 5-position of the oxazole ring contributes to the molecule's lipophilicity and steric profile. Shifting this group to the 4-position would create a new regioisomer, N-(4-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide, altering the electronic distribution and steric environment of the ring. This change could either enhance or diminish activity depending on the specific topology of the target's binding site.

Furthermore, replacing the methyl group with other small alkyl groups (e.g., ethyl, isopropyl) or with bioisosteric functional groups (e.g., -Cl, -CF₃) would systematically probe the steric and electronic requirements at this position. SAR studies on other heterocyclic systems have shown that such modifications are critical for optimizing activity. nih.govmdpi.com

| Modification at Position 5 | Rationale | Expected Outcome |

| -CH₃ (Baseline) | Reference compound. | - |

| -H | Probes necessity of the methyl group for activity. | Likely decrease due to loss of hydrophobic interaction. |

| -CH₂CH₃ | Investigates tolerance for larger alkyl groups. | Variable; may decrease activity due to steric clash. |

| -Cl | Bioisosteric replacement for methyl group. | Potentially maintained or altered activity based on electronic changes. |

| Positional Isomer (Methyl at C4) | Alters steric and electronic profile of the ring. | Activity likely to change significantly. |

This interactive table outlines hypothetical modifications to the methyl group on the oxazole ring and their potential impact.

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding characteristics of the original molecule. openaccessjournals.com The 1,2-oxazole ring can be replaced by other five-membered heterocycles that mimic its size, shape, and electronic properties. nih.govunimore.it

Common bioisosteres for the 1,2-oxazole ring include:

Thiazole: Replaces the ring oxygen at the 1-position with sulfur. This change alters the ring's electronics and hydrogen bonding capacity.

Pyrazole: Contains two adjacent nitrogen atoms. This introduces an additional hydrogen bond donor and alters the dipole moment of the ring.

Oxadiazole: These rings (e.g., 1,2,4-oxadiazole, 1,3,4-oxadiazole) are common amide bond bioisosteres and can significantly change the electronic and metabolic properties of the scaffold. researchgate.net

Triazole: The 1,2,3-triazole ring is a well-established bioisostere for isoxazole (B147169) and oxazole rings, offering different hydrogen bonding capabilities and electronic distribution. unimore.it

The choice of bioisostere can fine-tune the molecule's interaction with its target, potentially leading to improved biological activity. nih.gov

| Original Ring | Bioisosteric Replacement | Key Differences |

| 1,2-Oxazole | Thiazole | O replaced by S; alters electronics and lipophilicity. |

| 1,2-Oxazole | Pyrazole | O replaced by NH; introduces a hydrogen bond donor. |

| 1,2-Oxazole | 1,2,4-Oxadiazole | Different arrangement of N and O atoms; alters dipole moment and metabolic stability. researchgate.net |

| 1,2-Oxazole | 1,2,3-Triazole | Contains three nitrogen atoms; different hydrogen bonding pattern. unimore.it |

This interactive table compares the 1,2-oxazole ring with common bioisosteric replacements.

Computational and Quantitative SAR (QSAR) Modeling for Predictive Insights

Computational and quantitative structure-activity relationship (QSAR) modeling are powerful in silico techniques used in medicinal chemistry to understand the relationship between the chemical structure of a series of compounds and their biological activity. These methods are instrumental in predicting the activity of novel molecules, thereby guiding the rational design of more potent and selective derivatives and optimizing lead compounds. For the scaffold this compound, QSAR studies can elucidate the key structural features that govern its biological effects, providing a predictive framework for further development.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing mathematical models that correlate variations in these properties with changes in activity, researchers can forecast the therapeutic potential of unsynthesized derivatives. These predictive models are particularly valuable for prioritizing synthetic efforts, reducing the costs and time associated with drug discovery.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related derivatives of this compound with experimentally determined biological activities is required. This data set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. nih.gov These approaches generate contour maps that visualize the regions around the aligned molecules where specific properties (e.g., steric bulk, positive or negative charge, hydrophobicity) are favorable or unfavorable for activity. semanticscholar.org For the this compound scaffold, CoMFA and CoMSIA could highlight the precise spatial requirements for optimal interaction with a biological target.

The insights gained from QSAR and 3D-QSAR models can be used to design a focused library of new derivatives with a high probability of improved activity. For example, if the model indicates that a bulky, electron-withdrawing group at a specific position on one of the phenyl rings is beneficial, synthetic efforts can be directed towards synthesizing such compounds.

The following interactive data table illustrates a hypothetical set of this compound derivatives with varying substituents on one of the phenyl rings (R), along with their hypothetical biological activity (pIC50) and some relevant physicochemical descriptors that would be used in a QSAR study.

| Compound ID | R-Group | pIC50 (Hypothetical) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1 | H | 6.5 | 306.35 | 3.2 | 1 | 3 |

| 2 | 4-Cl | 7.2 | 340.80 | 3.9 | 1 | 3 |

| 3 | 4-F | 7.0 | 324.34 | 3.4 | 1 | 3 |

| 4 | 4-CH3 | 6.8 | 320.38 | 3.6 | 1 | 3 |

| 5 | 4-OCH3 | 7.1 | 336.38 | 3.3 | 1 | 4 |

| 6 | 4-NO2 | 7.5 | 351.35 | 3.1 | 1 | 5 |

| 7 | 3-Cl | 6.9 | 340.80 | 3.9 | 1 | 3 |

| 8 | 3-CF3 | 7.3 | 374.34 | 4.1 | 1 | 3 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the type of information used in a QSAR study.

Investigation of Molecular Interactions and Preclinical Biological Activities

In Vitro Screening for Biological Potency and Selectivity

Receptor Binding Assays

P2X7 Receptor Antagonism for Related Acetamides: The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, making it a target for novel analgesic and anti-inflammatory therapies. nih.gov Research has focused on developing selective P2X7 receptor antagonists. nih.gov Among the classes of compounds investigated are acetamide (B32628) derivatives. For instance, N-(1-{((cyanoimino)(5-quinolinylamino)methyl)amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A740003) and pyroglutamic acid amide analogues have been identified as potent P2X7 receptor antagonists. nih.govnih.gov These compounds have shown efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov The structure-activity relationship studies of adamantane (B196018) amides, another class of P2X7R antagonists, have highlighted the importance of specific substitutions for potent antagonism. researchgate.net While these compounds are structurally distinct from N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide, they demonstrate the potential of the acetamide scaffold in targeting the P2X7 receptor.

Enzyme Inhibition Studies

COX-2 Inhibition for Related Oxazolones: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov Studies on novel oxazolone (B7731731) and triazinone derivatives have revealed potent inhibitory activity against the COX-2 enzyme. africaresearchconnects.com Certain oxazolone derivatives demonstrated IC50 values significantly lower than the reference drug celecoxib, indicating their potential as effective anti-inflammatory agents. nih.govafricaresearchconnects.com For example, some synthesized oxazolone derivatives showed IC50 values for COX-2 inhibition in the range of 0.011 to 0.024 µM, compared to celecoxib's IC50 of 0.05 µM. africaresearchconnects.com Molecular docking studies suggest that the oxazolone carbonyl group can form hydrogen bonds within the active site of COX-2. nih.gov

HDAC Inhibition for Related Oxazoles: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being explored as anticancer agents. nih.gov Novel series of hydroxamic acids containing 1,3-oxazole and 1,3-thiazole moieties have been synthesized and shown to exhibit good cytotoxicity against various human cancer cell lines. nih.gov Some of these compounds also inhibited HDACs with IC50 values in the sub-micromolar range, with some being more potent than the approved HDAC inhibitor SAHA. nih.gov Specifically, oxazole (B20620) hydroxamates have been identified as highly selective HDAC6 inhibitors, with the most active compounds showing nanomolar potency. acs.orgacs.org For instance, one oxazole hydroxamate derivative inhibits HDAC6 with an IC50 of 59 nM and displays a selectivity index of over 200 against HDAC1 and HDAC8. acs.org

Viral RdRp Inhibition: The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it a prime target for the development of antiviral drugs. researchgate.netnih.gov Nucleoside analogs that mimic natural nucleotides are a major class of RdRp inhibitors. patsnap.com These compounds are incorporated into the growing RNA chain, leading to premature termination of viral RNA synthesis. nih.govesmed.org Remdesivir is a well-known example of a nucleotide analog prodrug that targets viral RdRp and has broad-spectrum antiviral activity. patsnap.comresearchgate.net While specific studies on this compound as a viral RdRp inhibitor are not available, the general principle of targeting this enzyme is a key strategy in antiviral drug discovery.

Antimicrobial Efficacy in Preclinical Models

The diphenylamine (B1679370) and N-phenylacetamide moieties are present in various compounds that have been investigated for their antimicrobial properties.

Antibacterial Activity: A study on novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide demonstrated significant antibacterial activity against several bacterial strains. nih.govnih.gov The zones of inhibition were measured for various synthesized compounds against both Gram-positive and Gram-negative bacteria. nih.gov For example, compounds with electron-releasing groups like methoxy (B1213986) and methyl showed notable antibacterial effects. nih.gov Another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties also reported promising in vitro antibacterial activities against Xanthomonas species. mdpi.com The minimum 50% effective concentration (EC50) value for one of the lead compounds was 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com

Antifungal Activity: The same study on 2-hydrazinyl-N,N-diphenylacetamide derivatives also reported significant antifungal activity against fungal strains such as Aspergillus niger and Rhizopus oryzae. nih.govnih.govresearchgate.net Compounds with chloro groups exhibited more potent antifungal activity. nih.gov Additionally, a series of N-phenylacetamide-incorporated 1,2,3-triazoles were synthesized and evaluated for their in vitro antifungal activity against five fungal strains, with some compounds showing potency equivalent to or greater than the standard drug. scispace.com

The following table summarizes the antimicrobial activity of selected diphenylacetamide derivatives from a representative study. nih.gov

| Compound ID | Substituent | B. pumilis | B. subtilis | E. coli | P. vulgaris | A. niger | R. oryzae | A. flavus |

| A1 | 2-Benzylidenehydrazinyl | 16 | 17 | 18 | 17 | 19 | 18 | 17 |

| A3 | 4-Hydroxybenzylidenehydrazinyl | 20 | 21 | 20 | 19 | - | - | - |

| A5 | 3-Methylbenzylidenehydrazinyl | 18 | 19 | 17 | 18 | 17 | 17 | 16 |

| A7 | 2-Nitrobenzylidenehydrazinyl | 17 | 18 | 19 | 17 | 18 | 17 | 16 |

| A9 | 4-Methoxybenzylidenehydrazinyl | 21 | 22 | 21 | 20 | - | - | - |

| Chloramphenicol | - | 24 | 25 | 26 | 24 | - | - | - |

| Fluconazole | - | - | - | - | - | 22 | 20 | 21 |

Data represents the zone of inhibition in mm.

Cytostatic Activity in Preclinical Cell Lines

Phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents.

Cancer Cell Line Inhibition: A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.govbrieflands.com Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety. nih.govbrieflands.com For instance, one compound with a p-nitro substituent was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 100 µM, comparable to the reference drug imatinib (B729) (IC50 = 98 µM). nih.govbrieflands.com Another study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also reported cytotoxic activity against neuroblastoma, colon cancer, and prostate cancer cell lines. nih.gov Furthermore, a study on synthetic phenylacetamide derivatives demonstrated potent cytotoxic effects on MDA-MB-468, PC12, and MCF7 cancer cell lines, with one derivative showing an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir

The table below presents the IC50 values of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines. nih.gov

| Compound ID | Substituent on Phenyl Ring | PC3 (IC50 in µM) | T47D (IC50 in µM) | MCF-7 (IC50 in µM) |

| 2a | o-nitro | >200 | >200 | >200 |

| 2b | m-nitro | 52 | 145 | >200 |

| 2c | p-nitro | 80 | 120 | 100 |

| Imatinib | - | 40 | 110 | 98 |

Mechanistic Studies of Biological Activity

Elucidation of Molecular Targets and Pathways

The biological activities observed for compounds related to this compound are mediated through their interaction with specific molecular targets and pathways.

Receptor Antagonism: As discussed, acetamide derivatives have been shown to act as antagonists of the P2X7 receptor, thereby blocking the pro-inflammatory signaling cascade initiated by extracellular ATP. nih.gov

Enzyme Inhibition: The anti-inflammatory effects of related oxazolones are attributed to their selective inhibition of the COX-2 enzyme, which reduces the production of prostaglandins. nih.govnih.gov The anticancer activity of related oxazole-containing hydroxamic acids is linked to their inhibition of HDAC enzymes, particularly HDAC6, leading to alterations in gene expression and induction of apoptosis. nih.govacs.org The potential antiviral activity of related compounds would likely stem from the inhibition of viral RdRp, thereby halting viral replication. nih.gov

Induction of Apoptosis: The cytostatic activity of phenylacetamide derivatives against cancer cell lines has been linked to the induction of apoptosis. tbzmed.ac.ir Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, as evidenced by the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase-3. tbzmed.ac.ir

Computational Chemistry and Molecular Modeling for N 5 Methyl 1,2 Oxazol 3 Yl 2,2 Diphenylacetamide

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn governs its biological activity. For a flexible molecule like N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide, which possesses several rotatable bonds, identifying the most stable conformers is paramount.

The process typically begins with a systematic or stochastic search of the conformational space to identify various low-energy structures. The relative energies of these conformers are then calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to construct a potential energy surface or energy landscape. This landscape maps the energy of the molecule as a function of its geometry, with the valleys representing stable conformations.

The energy landscape can reveal the energy barriers between different conformations, providing insights into the molecule's flexibility. The global minimum on this surface corresponds to the most stable conformation, which is often the bioactive conformation. However, other low-energy conformers may also be biologically relevant.

A hypothetical conformational analysis of this compound would likely reveal several stable conformers, with the relative orientation of the diphenylmethyl group and the 5-methyl-1,2-oxazolyl group being a key distinguishing feature. The planarity of the oxazole (B20620) ring would be maintained, while the diphenylmethyl group would exhibit significant flexibility. nih.govsemanticscholar.org

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative and based on general principles of conformational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~180° (trans) | 0.0 | Minimal steric hindrance |

| B | ~0° (cis) | 2.5 | Potential for hydrogen bonding |

| C | ~60° (gauche) | 1.2 | Favorable van der Waals contacts |

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

The first step in molecular docking is to identify a potential biological target. Given the structural features of this compound, which includes an oxazole ring known for a wide range of biological activities, several protein families could be considered as potential targets. nih.govresearchgate.net For instance, oxazole derivatives have been investigated as inhibitors of various enzymes. mdpi.com

Once a target protein is selected, the three-dimensional structure of the protein, typically obtained from the Protein Data Bank (PDB), is used. The ligand, this compound, is then placed into the binding site of the protein, and various orientations and conformations of the ligand are sampled.

The interactions between the ligand and the protein are then evaluated using a scoring function, which estimates the binding energy. These interactions can be categorized as:

Hydrogen Bonds: The nitrogen and oxygen atoms in the oxazole ring and the carbonyl oxygen of the acetamide (B32628) group can act as hydrogen bond acceptors, while the N-H group of the amide can act as a hydrogen bond donor.

Hydrophobic Interactions: The two phenyl rings and the methyl group on the oxazole ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking: The aromatic phenyl and oxazole rings can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein.

Studies on other oxazole-containing compounds have demonstrated their ability to form key interactions within the active sites of their target proteins, leading to their biological activity. nih.govgrowingscience.com For example, molecular docking studies of oxazole derivatives with the heme-binding protein from Porphyromonas gingivalis revealed better affinity scores compared to existing drugs, highlighting the potential of the oxazole scaffold in inhibitor design. nih.gov

The scoring function used in molecular docking provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.

It is important to note that these predictions are approximations and are subject to the accuracy of the scoring function and the force field used. More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of binding affinity but are computationally more expensive.

For this compound, docking into a hypothetical enzyme active site might reveal a binding mode where the diphenylmethyl group occupies a large hydrophobic pocket, while the oxazole and acetamide moieties form specific hydrogen bonds with key residues at the active site. The predicted binding affinity would depend on the complementarity of the ligand's shape and chemical properties to those of the binding site.

Table 2: Illustrative Predicted Binding Affinities of this compound with Hypothetical Protein Targets This table is for illustrative purposes only.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap is indicative of a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich diphenylmethyl and oxazole moieties, while the LUMO may be distributed over the acetamide group. The calculated HOMO-LUMO gap would provide an indication of its chemical reactivity. Quantum chemical calculations on N-chlorophenyl based acetamides have been used to determine these properties and understand their molecular behavior. xisdxjxsu.asia

Table 3: Calculated Electronic Properties of Structurally Related Compounds Data is generalized from studies on similar molecular fragments.

| Compound Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diphenylmethane | -6.2 | -0.8 | 5.4 |

| 3,5-Dimethylisoxazole | -7.1 | -0.5 | 6.6 |

| N-phenylacetamide | -6.5 | -0.9 | 5.6 |

Future Research Directions and Translational Potential Non Clinical Focus

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide conventionally involves the formation of an amide bond between 3-amino-5-methylisoxazole (B124983) and a derivative of diphenylacetic acid. Future research will likely focus on optimizing this process to enhance yield, reduce costs, and improve its environmental footprint.

Key areas for development include:

Greener Amide Coupling: Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant waste. nih.gov Modern, more sustainable approaches could be explored. Nickel-catalyzed direct amidation, for instance, offers a cost-effective and atom-economical alternative with water as the only byproduct. nih.gov Other green methods involve the use of diphenylsilane (B1312307) as a coupling reagent, which releases only hydrogen and siloxane byproducts. researchgate.net Nature-inspired 1-pot processes that proceed via a thioester intermediate also offer an efficient route that avoids traditional coupling reagents entirely. nih.gov

Process Intensification: Techniques like ultrasound-assisted synthesis or flow chemistry could be investigated. Ultrasound has been shown to accelerate reactions and improve yields for related heterocyclic compounds, offering advantages of milder reaction conditions and shorter completion times. nih.gov

| Synthetic Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Coupling (e.g., EDC/HOBt) | Standard laboratory method using activating agents. | Well-established protocols. | nih.gov |

| Nickel-Catalyzed Direct Amidation | Uses NiCl₂ as a catalyst for direct reaction of acid and amine. | Atom-economical, reduced waste, recyclable catalyst. | nih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to promote the reaction. | Faster reaction times, higher yields, milder conditions. | nih.gov |

| Thioester-Mediated 1-Pot Synthesis | Forms a thioester intermediate which then reacts with the amine. | Avoids traditional coupling reagents, green, high efficiency. | nih.gov |

Exploration of Undiscovered Biological Activities through High-Throughput Screening

The isoxazole (B147169) ring is a well-established pharmacophore present in numerous approved drugs and is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.orgrsc.org Similarly, diphenylacetamide derivatives have demonstrated potential as antimicrobial agents. nih.gov This strong precedent justifies subjecting this compound to broad, high-throughput screening (HTS) campaigns to uncover novel biological functions.

Future HTS efforts could target:

Antimicrobial Panels: Screening against a diverse range of pathogenic bacteria and fungi to identify potential new classes of antibiotics or antifungals. rsc.org

Oncology Cell Lines: Evaluating cytotoxic or anti-proliferative effects against a panel of human cancer cell lines, such as those for colon, breast, or lung cancer. nih.govresearchgate.net

Enzyme Inhibition Assays: Testing against key enzyme families implicated in disease, such as kinases, proteases, or metabolic enzymes like histone methyltransferases (e.g., SMYD3) or hypoxia-inducible factor (HIF)-1α. nih.govchemrxiv.org

Receptor Binding Assays: Assessing affinity for various receptors, particularly those in the central nervous system, given the neuroprotective potential of some isoxazoles. rsc.org

| Screening Panel | Rationale / Potential Targets | Reference |

|---|---|---|

| Anticancer | Isoxazole derivatives show potent activity against various human cancer cell lines (e.g., HT-29, MCF-7, PC-3). | nih.govdaneshyari.com |

| Antimicrobial | The isoxazole motif is a core component of antibacterial drugs like sulfamethoxazole. Diphenylacetamide scaffolds also show antimicrobial properties. | nih.gov |

| Anti-inflammatory | The isoxazole ring is found in anti-inflammatory drugs like valdecoxib. Screening could target enzymes like COX or cytokine production. | rsc.org |

| Enzyme Inhibition (e.g., Kinases, HIF-1α) | Substituted isoxazoles have been identified as inhibitors of key signaling proteins like tyrosine kinases and HIF-1α transcription. | nih.govnih.gov |

Rational Design of Next-Generation Derivatives with Improved Selectivity or Potency for Preclinical Research

Following the identification of a promising biological activity, the next logical step is the rational design of new derivatives to optimize its properties. Structure-activity relationship (SAR) studies would be crucial in guiding the chemical modification of the parent scaffold. dundee.ac.uk

Systematic modifications could be explored at three key positions:

The Diphenylmethyl Moiety: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on one or both phenyl rings could modulate lipophilicity, electronic properties, and steric interactions with a biological target.

The Isoxazole Ring: The C5-methyl group could be replaced with other functional groups (e.g., trifluoromethyl, cyclopropyl) to probe for additional binding interactions or to alter metabolic stability. nih.gov

The Acetamide (B32628) Linker: The length and rigidity of the linker could be modified to optimize the spatial orientation of the isoxazole and diphenyl moieties.

This systematic approach, combining medicinal chemistry with computational modeling, could lead to the development of second-generation compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles for further preclinical evaluation. nih.gov

| Modification Site | Example Substituent | Potential Goal | Reference |

|---|---|---|---|

| Diphenyl Rings (Para-position) | -Cl, -F, -OCH₃ | Enhance binding affinity, alter solubility, improve metabolic stability. | dundee.ac.uk |

| Isoxazole Ring (C5-position) | -CF₃, -Ethyl, -H | Increase potency, probe for specific interactions in binding pocket. | nih.gov |

| Acetamide Linker | Replace with thioamide or alter linker length | Modify bond stability and geometric orientation. | researchgate.net |

Application as Chemical Probes for Biological Pathway Elucidation

Should a specific, high-affinity biological target be identified for this compound or one of its optimized derivatives, the scaffold could be developed into a chemical probe. Chemical probes are indispensable tools in chemical biology for interrogating protein function and dissecting complex biological pathways. nih.gov

Development as a probe would involve strategically modifying the molecule by incorporating:

A Reporter Tag: Such as a fluorophore for use in cellular imaging and localization studies. Isoxazoles have been successfully incorporated into fluorescent probes. nih.gov

An Affinity Tag: Like biotin, to enable pull-down experiments and identification of binding partners.

A Photo-crosslinking Group: To allow for covalent labeling and irreversible binding to its target protein, facilitating target identification and validation.

Such probes would be invaluable for preclinical research, enabling a deeper understanding of the compound's mechanism of action and the biological role of its target.

Integration with Advanced Materials Science for Non-Biological Applications

While speculative, the structural features of this compound suggest potential, albeit hypothetical, applications in materials science. Heterocyclic compounds, including isoxazoles, are sometimes explored for their electronic and photophysical properties. researchgate.net

Future research could hypothetically investigate:

Photophysical Properties: A thorough characterization of the compound's absorption and emission spectra could reveal fluorescent properties, which might be harnessed in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Polymer Science: The molecule could serve as a monomer or a functional additive in the synthesis of novel polymers, potentially imparting specific thermal or optical properties.

Coordination Chemistry: The nitrogen and oxygen atoms of the isoxazole ring could act as ligands for metal ions, opening possibilities for creating novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or structural properties.

These non-biological applications are contingent on future discoveries related to the compound's fundamental physical and chemical properties, representing a long-term, exploratory research avenue.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for N-(5-methyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, intermediates like 2-azidoacetamides can be prepared by refluxing 2-chloroacetamides with sodium azide in a toluene:water (8:2) solvent system, followed by purification via crystallization or extraction . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is then used to form the oxazole ring, with reaction progress monitored by TLC (hexane:ethyl acetate solvent systems) .

- Validation : Intermediates are confirmed using IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (e.g., acetamide protons at δ 5.38–5.48 ppm) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement .

- NMR : ¹³C NMR can identify carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 120–140 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. What are common biological targets for oxazole-containing acetamides in preclinical studies?

- Methodology : Screen for antimicrobial or enzyme-inhibitory activity. For example, assess inhibition of bacterial folate synthesis enzymes (e.g., dihydrofolate reductase) via kinetic assays (IC₅₀ values) or antimicrobial susceptibility testing (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Structure-activity relationship (SAR) analysis : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify pharmacophores .

- Statistical validation : Use ANOVA or dose-response curves to quantify significance of observed discrepancies .

Q. What strategies optimize synthetic yield and purity for large-scale production?

- Methodology :

- Solvent optimization : Replace toluene with DMF for higher polarity, improving azide intermediate solubility .

- Catalyst screening : Test Cu(I) vs. Cu(II) catalysts in CuAAC reactions to reduce side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) over recrystallization for complex mixtures .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., thymidylate synthase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

Q. What experimental approaches validate the proposed mechanism of enzyme inhibition?

- Methodology :

- Enzyme kinetics : Measure and via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.